Cliotide T2 is a member of the cyclotide family, which are cyclic peptides characterized by their unique structural features and biological activities. Derived from the plant Clitoria ternatea, cliotides exhibit a range of bioactive properties, making them subjects of interest in pharmacological and biotechnological research.
Cliotide T2 originates from Clitoria ternatea, a flowering plant known for its medicinal properties. The plant is part of the Fabaceae family and has been studied for its diverse range of bioactive compounds, including cyclotides, which serve as natural defense peptides against herbivores and pathogens.
Cliotide T2 belongs to the class of cyclotides, which are defined by their cyclic structure formed through head-to-tail cyclization and stabilized by disulfide bonds. Cyclotides can be further classified into subfamilies based on their structural motifs, such as the Bracelet and Möbius types. Cliotide T2's specific classification within these subfamilies is determined by its sequence and structural characteristics.
The synthesis of cliotide T2 involves various biochemical techniques, primarily focusing on peptide synthesis and purification methods. The following steps outline the general approach used in synthesizing cliotide T2:
The use of specific endopeptidases, such as asparaginyl endopeptidase, plays a crucial role in the cyclization process of cliotide T2. These enzymes facilitate the formation of disulfide bridges that stabilize the cyclic structure. Additionally, mass spectrometry techniques are employed to confirm the identity and purity of cliotide T2 post-synthesis.
Cliotide T2 exhibits a cyclic structure characterized by a series of disulfide bonds that create a knotted conformation. This unique topology contributes to its stability and resistance to proteolytic degradation.
The molecular weight of cliotide T2 is approximately 3,000 Da, with a sequence that includes cysteine residues essential for forming disulfide bridges. Structural analysis using nuclear magnetic resonance (NMR) spectroscopy reveals detailed information about its three-dimensional conformation, including the arrangement of loops and disulfide bonds.
The biosynthesis of cliotide T2 involves several key reactions:
Analytical techniques such as mass spectrometry and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized to monitor these reactions and confirm the formation of cliotide T2 with its expected molecular characteristics.
The mechanism of action for cliotide T2 involves its interaction with biological targets, primarily through binding to specific receptors or enzymes in biological systems. This interaction can lead to various physiological responses, including antimicrobial activity or modulation of immune responses.
Studies have shown that cliotide T2 exhibits significant hemolytic activity, indicating its potential role in disrupting cell membranes of pathogens. The concentration required for 50% hemolysis (HD50) has been quantified in various assays, providing insight into its potency as an antimicrobial agent.
Thermal stability assays indicate that cliotide T2 retains its structural integrity at elevated temperatures, making it suitable for various laboratory applications.
Cliotide T2 has several scientific uses:
Cliotide T2 was first isolated from Clitoria ternatea (butterfly pea), a medicinal plant in the Fabaceae family. The discovery emerged from targeted screening for heat-stable cysteine-rich peptides (CRPs) in plant extracts. Researchers homogenized fresh plant tissues (leaves, stems, flowers) and subjected them to boiling water extraction (100°C for 1 hour), followed by centrifugation and filtration to remove denatured proteins. The heat-stable fraction was then enriched via C18 flash chromatography and purified using reversed-phase high-performance liquid chromatography (RP-HPLC). This protocol capitalized on the exceptional thermostability of cyclotides, which retain structural integrity under harsh extraction conditions due to their cyclic cystine knot (CCK) motif [1] [6].
Yields of cliotide T2 varied across plant tissues, with flowers and seeds showing the highest abundance (~5–10 mg per kg fresh weight). The heat-stability screening confirmed that cliotide T2 remained functionally active even after prolonged boiling, distinguishing it from non-cysteine-rich plant peptides. This property aligns with traditional medicinal uses of C. ternatea decoctions, where bioactivity persists after heat treatment [1] [4].
Table 1: Key Steps in Cliotide T2 Isolation
Step | Conditions | Purpose |
---|---|---|
Heat Extraction | 100°C, 1 hr in water | Denature heat-labile proteins |
C18 Chromatography | 20–80% ethanol gradient elution | CRP enrichment |
RP-HPLC | Vydac C18 column; 0–80% acetonitrile/TFA gradient | Final purification |
Yield | 5–10 mg/kg fresh flowers | Tissue-specific quantification |
The primary structure of cliotide T2 was determined through a combination of enzymatic digestion, mass spectrometry, and disulfide mapping. Its linear sequence is GEFLKCGESCVQGECYTPGCSCDWPICKKN, comprising 30 amino acids with six conserved cysteine residues forming three disulfide bonds. The peptide backbone is head-to-tail cyclized, a hallmark of cyclotides, which confers resistance to exoproteases [1] [5].
Disulfide connectivity was resolved using partial reduction and alkylation strategies. Cliotide T2 was treated with tris(2-carboxyethyl)phosphine (TCEP) at pH 3.0, followed by alkylation with N-ethylmaleimide (NEM). Mass spectrometry of the intermediates revealed a cystine knot topology: CysI–CysIV (Cys6–Cys23), CysII–CysV (Cys10–Cys27), and CysIII–CysVI (Cys15–Cys28). This configuration creates an embedded ring penetrated by a third disulfide bond, forming the cyclic cystine knot (CCK) characteristic of cyclotides [1] [3].
Sequence alignment with other cyclotides shows highest homology with kalata B1 (Rubiaceae) in loop 3, but divergent residues in loops 5 and 6. These variations likely influence membrane interaction specificity. The net charge of cliotide T2 is −1 at physiological pH, contrasting with cationic cliotides (e.g., CT4: +2), which affects its bioactivity profile [5] [7].
Table 2: Disulfide Bond Assignments in Cliotide T2
Bond | Cysteine Pair | Structural Role |
---|---|---|
CysI–CysIV | Cys6–Cys23 | Forms embedded ring |
CysII–CysV | Cys10–Cys27 | Penetrates ring to create knot |
CysIII–CysVI | Cys15–Cys28 | Stabilizes β-sheet in loop 5 |
Within the Clitoria ternatea cyclotide suite, 41 distinct cliotides have been identified. Cliotide T2 belongs to an evolutionarily conserved subgroup characterized by a Glu1-Phe2 N-terminal motif and a net negative charge. Phylogenetic analysis of precursor genes reveals that cliotides originate from chimeric mRNA transcripts fusing albumin-1 (A1) domains with cyclotide domains. This genetic architecture is unique to Fabaceae cyclotides and suggests horizontal gene transfer or convergent evolution between Fabaceae and cyclotide-producing families (Rubiaceae, Violaceae) [1] [6].
Tissue-specific expression profiling shows cliotide T2 is ubiquitous but most abundant in flowers and nodules. Its sequence shares 68% identity with cliotide T1 but diverges sharply from cationic cliotides (e.g., CT19: +4 charge). Functional divergence is evident: cliotide T2 exhibits Gram-negative-specific antibacterial activity (MIC >100 μM for E. coli), while cationic cliotides like CT4 target Gram-positive bacteria and cancer cells more potently [6] [7].
Table 3: Phylogenetic Distribution of Select Cliotides
Cliotide | Net Charge | Tissue Abundance | Key Functional Differences |
---|---|---|---|
T2 | −1 | Flowers, nodules | Gram-negative antibacterial |
T1 | 0 | Seeds, roots | Moderate cytotoxicity (HeLa IC50 = 7.5 μM) |
CT4 | +2 | Leaves, stems | Potent anticancer (A549 IC50 = 0.21 μM) |
CT19 | +3 | Roots | Low cytotoxicity (IC50 >10 μM) |
Cyclotides are classified into three subfamilies based on structural motifs:
Cliotide T2 belongs to the Möbius subfamily, confirmed by NMR-detected cis-proline at position 24 and a characteristic 180° twist in its backbone. This distinguishes it from bracelet-type cliotides (e.g., CT4, CT7), which lack the twist and exhibit higher membrane-disruptive potency. The Möbius topology in cliotide T2 correlates with its moderate cytotoxicity (HeLa IC50 = 8.0 μM) and low hemolytic activity (HD50 >100 μM) [3] [5] [7].
Evolutionarily, Fabaceae cyclotides like cliotide T2 bridge structural features of Violaceae-derived Möbius cyclotides (e.g., kalata B1) and Rubiaceae bracelet cyclotides. However, their chimeric gene precursors—fusing albumin-1 and cyclotide domains—represent a unique biosynthetic innovation not observed in other plant families. This supports Fabaceae-specific evolution of cyclotide processing enzymes [1] [6].
Table 4: Cyclotide Subfamily Structural and Functional Signatures
Feature | Möbius (e.g., Cliotide T2) | Bracelet (e.g., CT4) | Trypsin Inhibitors |
---|---|---|---|
Key Motif | cis-Proline-induced twist | Linear backbone | Inhibitory loop VI |
Net Charge Range | −1 to 0 | +1 to +4 | +2 to +3 |
Membrane Activity | Moderate pore formation | Strong membrane disruption | Protease inhibition |
Representative | Cliotide T2, kalata B1 | CT4, cycloviolacin O2 | MCoTI-I/II |
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